Ditercalinium

DNA Binding Biophysical Characterization Drug-DNA Interaction

Researchers studying non-covalent DNA lesion recognition or mitochondria-mediated cell death require well-characterized bis-intercalating probes. Ditercalinium (NSC 335153), a rigid 7H-pyridocarbazole dimer with DNA binding constant (Ka) >10⁷ M⁻¹, directly addresses this gap. • Bis-intercalation triggers UvrABC (NER) pathway activation, mimicking bulky covalent lesions-ideal for DNA repair comparative studies. • Selective mitochondrial accumulation induces mtDNA depletion and organelle swelling; this phenotype is absent with flexible-linker analogs. • Tumorcidal potency against SCLC lines comparable to cisplatin in clonogenic assays. Supplied as the chloride salt (CAS 74517-42-3) at ≥95% purity. Standard packaging: 1-100 mg. Custom synthesis available.

Molecular Formula C46H50N6O2+2
Molecular Weight 718.9 g/mol
CAS No. 82765-18-2
Cat. No. B1205306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitercalinium
CAS82765-18-2
Synonymsditercalinium
ditercalinium acetate
ditercalinium chloride
ditercalinium chloride, dihydrochloride
ditercalinium dimethanesulfonate
ditercalinium hydrochloride
NSC 335153
NSC 366241
NSC-335153
Molecular FormulaC46H50N6O2+2
Molecular Weight718.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7
InChIInChI=1S/C46H48N6O2/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3/p+2
InChIKeyNHUWXMNVGMRODJ-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditercalinium: DNA Bis-Intercalator Overview


Ditercalinium (NSC 335153, NSC 366241) is a synthetic 7H-pyridocarbazole dimer functioning as a high-affinity DNA bis-intercalator [1]. Characterized by two 7H-pyridocarbazole chromophores linked by a rigid bis(ethylpiperidinium) chain, it binds DNA with a binding constant (Ka) greater than 10⁷ M⁻¹ [2][3]. This dimerization from monomeric ellipticine analogs significantly enhances its biological activity, yielding an agent with a unique mechanism of action distinct from classical monointercalating drugs [4].

DNA Bis-Intercalation Probe High-affinity DNA-binding tool for structural distortion studies
Non-Classical Mechanism Mitochondria-mediated delayed cytotoxicity research model
Rigid Dimer Scaffold Reported structure-activity context for linker-dependent activity

Why Ditercalinium Has No Generic Substitute


Ditercalinium's bis-intercalating nature dictates a mechanism of action that is fundamentally and quantitatively distinct from that of mono-intercalating agents like doxorubicin or monomeric ellipticine derivatives [1]. Evidence shows it does not arrest cells in G2 phase, destabilizes rather than stabilizes DNA, and exhibits a unique delayed toxicity profile linked to mitochondrial disruption, which is not observed with its flexible-linker analogs [2][3][4]. Substituting with a conventional intercalator or a structurally similar but flexible dimer would fail to replicate the specific anti-tumor efficacy and biological properties documented for Ditercalinium.

Mono-Intercalators (e.g., Doxorubicin)
May not replicate bis-intercalation binding mode, delayed cytotoxicity, or mitochondrial targeting profile.
Flexible-Linker Dimers
Linker rigidity is essential; analogs with increased linker length may lose activity, limiting direct substitution.
Classical DNA Damaging Agents
Noncovalent lesion recognition by UvrABC differs from covalent damage repair, altering experimental endpoints.

Ditercalinium Performance Evidence


Superior DNA Binding Affinity

As a bis-intercalator, Ditercalinium binds to DNA with significantly higher affinity than typical mono-intercalators. Its binding constant (Ka) is reported to be greater than 10⁷ M⁻¹, with some studies suggesting a range up to 10⁸ M⁻¹ [1]. This is substantially higher than the binding constant for the mono-intercalator ethidium bromide, which is typically in the 10⁵ to 10⁶ M⁻¹ range under similar conditions.

DNA Binding Affinity
Class-level inference
Ka >10⁷ M⁻¹; 10- to 1000-fold higher than ethidium bromide
Reported binding affinity context; supports DNA-targeting study selection
Biophysical assay conditions apply
DNA Binding Biophysical Characterization Drug-DNA Interaction

Tumoricidal Efficacy Comparable to Cisplatin in SCLC

In a direct head-to-head study using small cell lung cancer (SCLC) lines, Ditercalinium exhibited a 'high tumouricidal effect' that was comparable to that of the established chemotherapeutic agent cis-platinum [1][2]. The study measured responsiveness in an agar-agar clonogenic assay and confirmed these agents were among the most effective tested, including doxorubicin and VP16.

SCLC Cell-Model Response
Head-to-head
High tumouricidal effect, comparable to cisplatin; doxorubicin and VP16 less effective
Reported cell-model response context; supports SCLC endpoint studies
Clonogenic assay, agar-agar; SCLC lines
Small Cell Lung Cancer In Vitro Cytotoxicity Clonogenic Assay

Linker Rigidity Essential for Antitumor Activity

The biological activity of Ditercalinium is critically dependent on the rigidity of its linking chain. Studies on the ditercalinium series show that while adding a single methylene group to the linker preserves activity, adding two diminishes it, and adding three methylene groups completely abolishes the antitumor effect [1]. This stark, stepwise loss of function establishes linker rigidity as a key structural determinant.

Linker Rigidity SAR
Head-to-head
Addition of 3 methylene units to linker abolishes antitumor activity
Reported SAR context; linker-dependent activity review
In vivo antitumor activity assay
Structure-Activity Relationship (SAR) Drug Design Linker Rigidity

Mitochondria-Mediated Delayed Cytotoxicity

Unlike classical intercalators that cause rapid cell cycle arrest, Ditercalinium induces a 'delayed toxicity' in eukaryotic cells, both in vitro and in vivo, at drug concentrations far below those required for immediate effects [1]. This delayed death is mechanistically linked to mitochondrial disruption, as evidenced by mitochondrial swelling and loss of mitochondrial DNA, a profile distinct from agents like ellipticine derivatives or doxorubicin.

Delayed Cytotoxicity Mechanism
Cross-study comparable
Delayed cell death (1–2 days) linked to mitochondrial swelling and mtDNA loss; no G2 arrest
Reported mitochondrial toxicity endpoint context; supports non-canonical cell death studies
Observed in L1210, DC3F, Friend leukemia models
Mitochondrial Toxicity Mechanism of Action Delayed Cytotoxicity

Unique DNA Repair Recognition of Noncovalent Lesions

The noncovalent DNA-Ditercalinium complex is recognized as a bulky covalent DNA lesion by the prokaryotic UvrABC endonuclease repair system [1]. Crucially, the formation of the UvrA/B-DNA complex with Ditercalinium differs kinetically from that with a pyrimidine dimer. The UvrAB-ditercalinium-DNA complex half-life is ~50 min when free drug is maintained, comparable to pyrimidine dimers, but the requirement for UvrA and UvrB differs, and incision is strongly favored by DNA supercoiling [1].

UvrABC Lesion Recognition
Class-level inference
UvrAB–DNA complex half-life ~50 min with free drug; incision favors supercoiled DNA
Reported DNA repair assay context; supports NER pathway studies
In vitro E. coli UvrABC system
DNA Repair Nucleotide Excision Repair UvrABC Endonuclease

Ditercalinium Applications in Cancer Research


Noncovalent DNA Damage Repair Studies

Researchers studying how cells recognize and process non-covalent DNA structural perturbations should consider Ditercalinium as a tool. Its bis-intercalation creates a unique distortion that mimics bulky covalent lesions, triggering the nucleotide excision repair (NER) pathway in prokaryotes (UvrABC system) [1]. This property makes it invaluable for comparative studies with agents that form covalent adducts (e.g., cisplatin) or cause different structural deformations. [1]

Mitochondria-Targeted Anticancer Strategies

Ditercalinium serves as a well-characterized chemical probe for studying mitochondria-mediated cell death in cancer. Its documented selective accumulation in mitochondria and induction of mitochondrial damage, swelling, and mtDNA loss provide a clear, measurable phenotype distinct from nuclear DNA damage [1][2]. This makes it a valuable positive control or lead compound for research into agents that target mitochondrial function. [1][2]

SCLC Preclinical Model Development

In vitro studies have demonstrated that Ditercalinium exhibits a high tumouricidal effect against small cell lung cancer (SCLC) cell lines, comparable to that of the established agent cisplatin [1]. Researchers developing new therapies or ex vivo purging protocols for SCLC can use Ditercalinium as a benchmark comparator, given its proven potency in clonogenic assays. [1]

Application
Selection Property
Validation Focus
DNA repair pathway research
Noncovalent lesion mimicry
UvrABC/NER pathway endpoint review
Mitochondria-mediated cell death studies
Delayed cytotoxicity and mitochondrial disruption
Mitochondrial membrane integrity and mtDNA loss monitoring
SCLC cell-model endpoint studies
Reported cell-model response profile
Clonogenic assay and bone marrow purging endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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